molecular formula C15H13N3O4S B3954747 N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-nitrobenzamide

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-nitrobenzamide

Cat. No.: B3954747
M. Wt: 331.3 g/mol
InChI Key: QMTJIDCTHGKTAY-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nitrobenzamide core with a carbamothioyl group attached to a hydroxy-methylphenyl ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-9-5-6-12(13(19)7-9)16-15(23)17-14(20)10-3-2-4-11(8-10)18(21)22/h2-8,19H,1H3,(H2,16,17,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTJIDCTHGKTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-nitrobenzamide typically involves the reaction of 2-hydroxy-4-methylphenyl isothiocyanate with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamothioyl group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the mycobacterial membrane protein large 3 (MmpL3), which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the active site of MmpL3, disrupting its function and leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its nitro group, hydroxy group, and carbamothioyl linkage make it particularly versatile for various chemical transformations and biological interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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